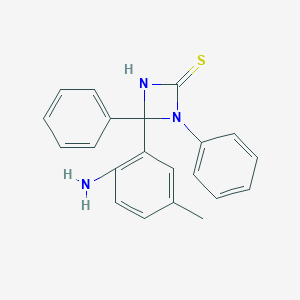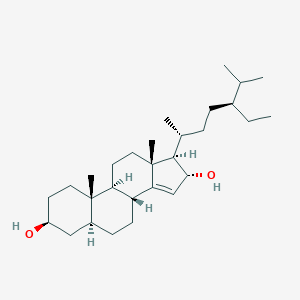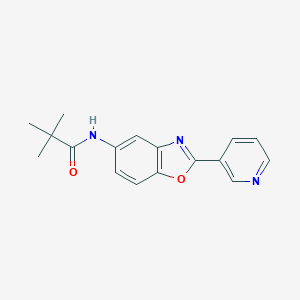
5-chloro-N-(3-pyridinyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-pyridinyl)-1-naphthamide, also known as CPN, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPN is a small molecule that belongs to the class of naphthamide derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide is not fully understood, but studies have suggested that it targets specific signaling pathways that are involved in cell growth and survival. 5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes that are essential for cancer cell survival, leading to apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide also modulates the expression of certain genes that are involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
5-chloro-N-(3-pyridinyl)-1-naphthamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide inhibits the growth of cancer cells by inducing apoptosis. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 5-chloro-N-(3-pyridinyl)-1-naphthamide has a low toxicity profile and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-N-(3-pyridinyl)-1-naphthamide in lab experiments is its high purity and yield, which makes it a reliable compound for scientific research. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have low toxicity and is well-tolerated in vivo, making it a suitable candidate for further development. However, one of the limitations of using 5-chloro-N-(3-pyridinyl)-1-naphthamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 5-chloro-N-(3-pyridinyl)-1-naphthamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another potential direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-(3-pyridinyl)-1-naphthamide and its potential side effects. Overall, 5-chloro-N-(3-pyridinyl)-1-naphthamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
5-chloro-N-(3-pyridinyl)-1-naphthamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-1-naphthol with 3-pyridinecarboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is purified through column chromatography to obtain 5-chloro-N-(3-pyridinyl)-1-naphthamide in its pure form. The synthesis of 5-chloro-N-(3-pyridinyl)-1-naphthamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Scientific Research Applications
5-chloro-N-(3-pyridinyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 5-chloro-N-(3-pyridinyl)-1-naphthamide is its ability to inhibit the growth of cancer cells. Studies have shown that 5-chloro-N-(3-pyridinyl)-1-naphthamide induces apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. 5-chloro-N-(3-pyridinyl)-1-naphthamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
Product Name |
5-chloro-N-(3-pyridinyl)-1-naphthamide |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
5-chloro-N-pyridin-3-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |
InChI Key |
OEZYIHDTUHYUFF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)

![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)

